Methyl 5-[({5-[(4-chlorophenoxy)methyl]furan-2-yl}carbonyl)amino]-4-cyano-3-methylthiophene-2-carboxylate
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Overview
Description
Methyl 5-[({5-[(4-chlorophenoxy)methyl]furan-2-yl}carbonyl)amino]-4-cyano-3-methylthiophene-2-carboxylate is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[({5-[(4-chlorophenoxy)methyl]furan-2-yl}carbonyl)amino]-4-cyano-3-methylthiophene-2-carboxylate involves multiple steps. One common route includes the following steps:
Formation of the furan ring: The furan ring is synthesized by reacting 4-chlorophenol with formaldehyde to form 4-chlorophenoxymethylfuran.
Formation of the thiophene ring: The thiophene ring is synthesized by reacting 2-cyano-3-methylthiophene with methyl chloroformate.
Coupling reaction: The furan and thiophene rings are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[({5-[(4-chlorophenoxy)methyl]furan-2-yl}carbonyl)amino]-4-cyano-3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Methyl 5-[({5-[(4-chlorophenoxy)methyl]furan-2-yl}carbonyl)amino]-4-cyano-3-methylthiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of Methyl 5-[({5-[(4-chlorophenoxy)methyl]furan-2-yl}carbonyl)amino]-4-cyano-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-((4-Chlorophenoxy)methyl)furan-2-carbaldehyde
- Methyl 5-(methoxymethyl)furan-2-carboxylate
- 5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid
Uniqueness
Methyl 5-[({5-[(4-chlorophenoxy)methyl]furan-2-yl}carbonyl)amino]-4-cyano-3-methylthiophene-2-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
406470-69-7 |
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Molecular Formula |
C20H15ClN2O5S |
Molecular Weight |
430.9 g/mol |
IUPAC Name |
methyl 5-[[5-[(4-chlorophenoxy)methyl]furan-2-carbonyl]amino]-4-cyano-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C20H15ClN2O5S/c1-11-15(9-22)19(29-17(11)20(25)26-2)23-18(24)16-8-7-14(28-16)10-27-13-5-3-12(21)4-6-13/h3-8H,10H2,1-2H3,(H,23,24) |
InChI Key |
HJSKDKMALKQCRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)Cl)C(=O)OC |
Origin of Product |
United States |
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